molecular formula C22H27N3O B6012035 (E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide

(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide

Cat. No.: B6012035
M. Wt: 349.5 g/mol
InChI Key: JBPUAPUDOPCDBN-MDZDMXLPSA-N
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Description

(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine ring The piperidine ring can be synthesized through a series of reactions, including the reduction of pyridine derivatives The phenylethyl group is then introduced through alkylation reactions, followed by the formation of the amide bond with the pyridine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenylethyl and pyridine rings, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups introduced at specific positions on the molecule.

Scientific Research Applications

(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and pain management.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various physiological effects. The exact pathways involved may include the inhibition or activation of signaling cascades, resulting in changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide
  • N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide

Uniqueness

(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide is unique due to its specific (E)-configuration, which imparts distinct chemical and biological properties compared to its isomers. This configuration can influence the compound’s binding affinity to molecular targets, its reactivity in chemical reactions, and its overall stability.

Properties

IUPAC Name

(E)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-4-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-24(22(26)10-9-20-11-14-23-15-12-20)21-8-5-16-25(18-21)17-13-19-6-3-2-4-7-19/h2-4,6-7,9-12,14-15,21H,5,8,13,16-18H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPUAPUDOPCDBN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)C=CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)/C=C/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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